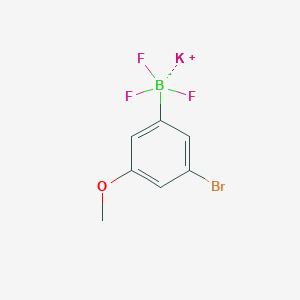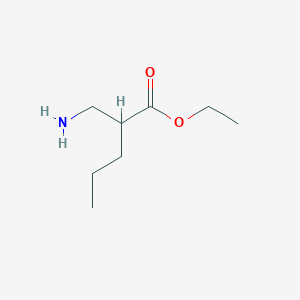
2-Phenyl-2-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
“2-Phenyl-2-(trifluoromethyl)pyrrolidine” is a chemical compound with the CAS Number: 1269151-41-8 . It has a molecular weight of 215.22 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, has been a topic of interest in the chemistry community . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 215.22 .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- 2-Phenyl-2-(trifluoromethyl)pyrrolidine derivatives have been utilized as catalysts in chemical reactions. For example, a combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the addition of alkyl methyl ketones with high yield and enantioselectivity, highlighting the role of the silyl group in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).
Organic Chemistry and Material Science
- In material science, this compound compounds play a significant role. For instance, their incorporation into fullerene pyrrolidines has been studied for their optical and electrochemical properties, suggesting potential applications in photovoltaic materials due to their good fluorescence and electrochemical attributes (Li et al., 2012).
Agricultural Chemistry
- This compound has also been important in the field of agriculture, particularly in crop protection. Trifluoromethyl pyridines, closely related to this compound, have been successfully incorporated into molecules with biological properties useful in fungicides, herbicides, and insecticides (Burriss et al., 2018).
Pharmaceutical and Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized for potential applications in drug development. For instance, the synthesis of fluorinated derivatives of sigma-1 receptor modulators has been reported, indicating the versatility of this compound in creating pharmacologically relevant structures (Kuznecovs et al., 2020).
Zukünftige Richtungen
Pyrrolidine and its derivatives, including “2-Phenyl-2-(trifluoromethyl)pyrrolidine”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . It is expected that many novel applications of these compounds will be discovered in the future .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been reported to interact with various targets, contributing to their diverse biological activities .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemische Analyse
Biochemical Properties
2-Phenyl-2-(trifluoromethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in this compound is known to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This compound can act as a ligand, binding to specific receptors and modulating their activity. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of receptors involved in cell signaling, leading to altered cellular responses . It may also affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cellular function. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes . For example, it may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways . For example, it may inhibit or activate enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with targeting signals and binding proteins . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules within specific cellular compartments .
Eigenschaften
IUPAC Name |
2-phenyl-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSYMZXWRKWMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)

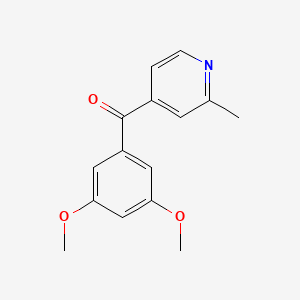
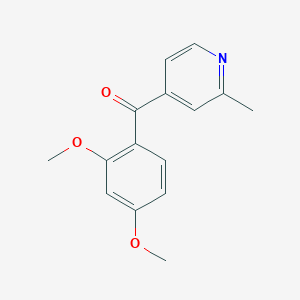

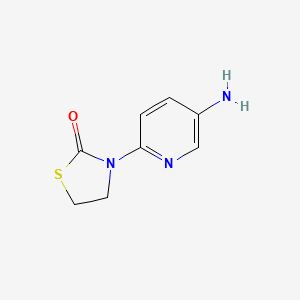
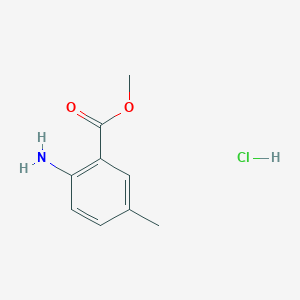
![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)
![1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453194.png)
